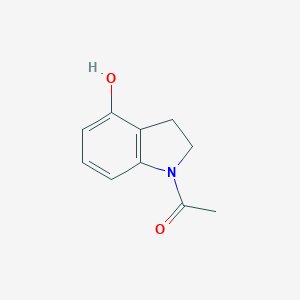

1-(4-Hydroxyindolin-1-YL)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxy-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7(12)11-6-5-8-9(11)3-2-4-10(8)13/h2-4,13H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCNHZXRXZCZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598939 | |

| Record name | 1-(4-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192061-82-8 | |

| Record name | 1-(4-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Hydroxyindolin-1-YL)ethanone (CAS: 192061-82-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 1-(4-Hydroxyindolin-1-YL)ethanone is limited. This guide provides a comprehensive overview based on available data for this compound and structurally related molecules. Certain sections, such as experimental protocols and potential biological activities, are presented as informed hypotheses to guide future research.

Executive Summary

1-(4-Hydroxyindolin-1-YL)ethanone is a heterocyclic organic compound with a molecular formula of C10H11NO2. Its structure, featuring an indoline scaffold, is a common motif in biologically active molecules, suggesting potential applications in medicinal chemistry and drug discovery. The indoline core is a "privileged" structure known to interact with a variety of biological targets. This document collates the known physicochemical properties of 1-(4-Hydroxyindolin-1-YL)ethanone and provides hypothesized experimental protocols and potential biological activities based on the analysis of related compounds.

Physicochemical Properties

The known and estimated physicochemical properties of 1-(4-Hydroxyindolin-1-YL)ethanone are summarized below. These properties are crucial for its handling, formulation, and application in research settings.

| Property | Value | Source |

| CAS Number | 192061-82-8 | Public Record |

| Molecular Formula | C10H11NO2 | chemBlink[1] |

| Molecular Weight | 177.20 g/mol | chemBlink[1] |

| Appearance | Expected to be a solid | Inferred from similar compounds |

| Density | 1.272 g/cm³ | chemBlink[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and dichloromethane | Inferred from structure |

| Storage | Sealed in dry, 2-8°C | BLDpharm[2] |

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for 1-(4-Hydroxyindolin-1-YL)ethanone is not publicly available, a plausible synthetic route can be hypothesized based on established organic chemistry reactions and literature on related indoline derivatives.

Hypothesized Synthesis of 1-(4-Hydroxyindolin-1-YL)ethanone

A potential two-step synthesis could involve the acetylation of 4-hydroxyindoline.

Step 1: Synthesis of 4-Hydroxyindoline

The synthesis of the precursor, 4-hydroxyindoline, can be adapted from patented methods for similar structures, such as the synthesis of 4-hydroxy-1-indanone[3]. A common route involves the cyclization of a suitable precursor.

Step 2: Acetylation of 4-Hydroxyindoline

The final step would involve the N-acetylation of 4-hydroxyindoline.

-

Reaction: 4-hydroxyindoline is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Reagents: A base, for example, triethylamine or pyridine, is added to the solution to act as an acid scavenger. Acetic anhydride or acetyl chloride is then added dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove excess acid and base. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-(4-Hydroxyindolin-1-YL)ethanone.

Proposed Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of 1-(4-Hydroxyindolin-1-YL)ethanone.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of 1-(4-Hydroxyindolin-1-YL)ethanone have not been reported. However, the indoline and indole scaffolds are present in numerous compounds with significant pharmacological properties. This suggests that 1-(4-Hydroxyindolin-1-YL)ethanone could be a valuable starting point for the development of new therapeutic agents.

Inferred Areas of Interest

-

Anti-inflammatory Activity: Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain[4]. Indoline derivatives have also been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are key targets in inflammatory pathways[5].

-

Anticancer Activity: The CREB-binding protein (CBP) and its homolog EP300 are epigenetic regulators that have emerged as targets for cancer therapy. Derivatives of 1-(1H-indol-1-yl)ethanone have been identified as potent inhibitors of the CBP/EP300 bromodomains, showing efficacy in prostate cancer cell lines[3]. Furthermore, various indanone derivatives have demonstrated a wide range of biological activities, including anticancer properties[6][7].

-

Antimicrobial Activity: Indole and quinazolinone-containing hybrids have shown promising antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA)[8][9].

Given these precedents, 1-(4-Hydroxyindolin-1-YL)ethanone warrants investigation for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

General Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the initial biological evaluation of a novel compound like 1-(4-Hydroxyindolin-1-YL)ethanone.

Safety and Handling

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

-

Researchers should consult the available SDS for related compounds and handle 1-(4-Hydroxyindolin-1-YL)ethanone with the appropriate caution for a novel chemical of unknown toxicity.

Conclusion and Future Directions

1-(4-Hydroxyindolin-1-YL)ethanone represents a chemical entity with potential for further investigation in the field of drug discovery. While direct experimental data is scarce, its structural similarity to known bioactive molecules suggests that it could serve as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of inflammation, oncology, and infectious diseases.

Future research should focus on:

-

Developing and validating a robust synthetic protocol.

-

Conducting full spectroscopic characterization (NMR, IR, MS) to confirm its structure.

-

Performing in vitro screening against a panel of relevant biological targets to identify potential therapeutic applications.

-

Evaluating its drug-like properties through computational and experimental methods.

This technical guide provides a foundational understanding of 1-(4-Hydroxyindolin-1-YL)ethanone, intended to stimulate and guide further research into this promising compound.

References

- 1. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SDS of 1-(2,3-Dihydro-4-hydroxy-1H-indol-1-yl)ethanone, Safety Data Sheets, CAS 192061-82-8 - chemBlink [ww.chemblink.com]

- 11. echemi.com [echemi.com]

1-(4-Hydroxyindolin-1-yl)ethanone: A Technical Overview of its Molecular Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and characterization of 1-(4-Hydroxyindolin-1-yl)ethanone. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document combines theoretical predictions, data from structurally analogous compounds, and standardized experimental protocols to serve as a foundational resource for researchers.

Molecular Structure

1-(4-Hydroxyindolin-1-yl)ethanone, also known as 1-acetyl-4-hydroxyindoline, possesses a core indoline bicyclic system. This structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, which is saturated. An acetyl group is attached to the nitrogen atom at position 1, and a hydroxyl group is substituted on the benzene ring at position 4.

Caption: Chemical structure of 1-(4-Hydroxyindolin-1-yl)ethanone.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.19 g/mol |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 177.078979 g/mol |

| Monoisotopic Mass | 177.078979 g/mol |

| Topological Polar Surface Area | 42.1 Ų |

| Heavy Atom Count | 13 |

Spectroscopic Characterization (Predicted)

The following sections detail the expected spectroscopic data for 1-(4-Hydroxyindolin-1-yl)ethanone based on the analysis of its functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and acetyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (C5, C6, C7) | 6.5 - 7.5 | m |

| Methylene-H (C2) | ~4.1 | t |

| Methylene-H (C3) | ~3.2 | t |

| Acetyl-H (CH₃) | ~2.2 | s |

| Hydroxyl-H (OH) | Broad singlet, variable | s (br) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~168 |

| Aromatic (C3a-C7a) | 110 - 155 |

| Methylene (C2) | ~50 |

| Methylene (C3) | ~28 |

| Acetyl (CH₃) | ~24 |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

| Ion | Predicted m/z | Description |

| [M]⁺ | 177 | Molecular Ion |

| [M - CH₃CO]⁺ | 134 | Loss of the acetyl group |

| [M - H₂O]⁺ | 159 | Loss of water from the hydroxyl group |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3600 (broad) | Hydroxyl group |

| C=O Stretch | 1640 - 1680 | Amide carbonyl |

| C-N Stretch | 1200 - 1350 | Amine |

| C-O Stretch | 1000 - 1260 | Phenolic hydroxyl |

| Aromatic C-H | 3000 - 3100 | Aromatic C-H stretching |

| Aliphatic C-H | 2850 - 2960 | Methylene and methyl C-H stretching |

Experimental Protocols

The following are generalized protocols for the key analytical techniques used in the characterization of organic molecules like 1-(4-Hydroxyindolin-1-yl)ethanone.

Synthesis

A potential synthetic route to 1-(4-Hydroxyindolin-1-yl)ethanone involves the acetylation of 4-hydroxyindoline.

Caption: Proposed synthesis workflow for 1-(4-Hydroxyindolin-1-yl)ethanone.

Protocol:

-

Dissolve 4-hydroxyindoline in a suitable aprotic solvent such as dichloromethane or pyridine.

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry

Protocol:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy

Protocol:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

For a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl).

-

Place the sample in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Logical Workflow for Characterization

The structural confirmation of a synthesized molecule like 1-(4-Hydroxyindolin-1-yl)ethanone follows a logical progression of analytical techniques.

Caption: General workflow for the characterization of a synthesized organic compound.

Disclaimer: The data presented in this document for 1-(4-Hydroxyindolin-1-yl)ethanone is largely predictive and based on theoretical models and data from analogous compounds, due to the absence of direct experimental results in the searched literature. This guide is intended to provide a foundational understanding and a framework for researchers working with this or similar molecules. Experimental verification is essential to confirm these characteristics.

Spectroscopic Profile of 1-(4-Hydroxyindolin-1-YL)ethanone: A Technical Guide

Introduction

1-(4-Hydroxyindolin-1-YL)ethanone is a substituted indoline derivative. The indoline scaffold is a core structure in many biologically active compounds, making its derivatives, such as the N-acetylated 4-hydroxy version, of significant interest to researchers in medicinal chemistry and drug development. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of newly synthesized molecules. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(4-Hydroxyindolin-1-YL)ethanone, supported by data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for 1-(4-Hydroxyindolin-1-YL)ethanone. These predictions are based on known chemical shifts and fragmentation patterns of similar molecules, such as N-acetylindole, substituted indolines, and hydroxy acetophenones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Acetyl-CH₃ | 2.1 - 2.3 | Singlet (s) | The methyl protons of the acetyl group are expected to be a singlet. |

| H-2 | 4.0 - 4.2 | Triplet (t) | Methylene protons adjacent to the nitrogen, coupled to H-3 protons. |

| H-3 | 3.0 - 3.2 | Triplet (t) | Methylene protons coupled to H-2 protons. |

| H-5 | 6.7 - 6.9 | Doublet (d) | Aromatic proton ortho to the hydroxyl group. |

| H-6 | 7.0 - 7.2 | Triplet (t) | Aromatic proton coupled to H-5 and H-7. |

| H-7 | 7.9 - 8.1 | Doublet (d) | Aromatic proton deshielded by the acetyl group. |

| Ar-OH | 5.0 - 6.0 | Broad Singlet (br s) | The phenolic proton signal is often broad and its position can vary with concentration and solvent. |

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Acetyl-CH₃ | 23 - 25 | Methyl carbon of the acetyl group. |

| C-3 | 28 - 30 | Methylene carbon. |

| C-2 | 52 - 55 | Methylene carbon attached to nitrogen. |

| C-7a | 125 - 128 | Aromatic quaternary carbon. |

| C-5 | 115 - 118 | Aromatic carbon ortho to the hydroxyl group. |

| C-6 | 128 - 130 | Aromatic carbon. |

| C-7 | 110 - 113 | Aromatic carbon. |

| C-3a | 135 - 138 | Aromatic quaternary carbon. |

| C-4 | 150 - 155 | Aromatic carbon bearing the hydroxyl group. |

| Acetyl-C=O | 168 - 170 | Carbonyl carbon of the acetyl group. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, amide carbonyl, and aromatic functionalities.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| O-H (Phenol) | 3200 - 3600 | Stretching (broad) |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 2960 | Stretching |

| C=O (Amide) | 1640 - 1680 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-O (Phenol) | 1200 - 1260 | Stretching |

| C-N | 1180 - 1360 | Stretching |

Mass Spectrometry (MS)

The mass spectrum, likely acquired using Electron Ionization (EI) or Electrospray Ionization (ESI), would provide the molecular weight and fragmentation pattern.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 177 | Molecular ion for C₁₀H₁₁NO₂. |

| [M - CH₂CO]⁺ | 135 | Loss of a ketene radical from the molecular ion, a common fragmentation for N-acetyl compounds. |

| [M - CH₃]⁺ | 162 | Loss of a methyl radical. |

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of a synthesized compound like 1-(4-Hydroxyindolin-1-YL)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[1][2]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent should ensure complete dissolution and avoid overlapping signals with the analyte.[1][2][3][4]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm) in organic solvents.[2]

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve resolution.

-

Tune the probe for the specific nucleus being observed (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the data.[1]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[5]

-

Apply a drop of the resulting solution onto a salt plate (NaCl or KBr).[5]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[5]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-600 cm⁻¹).[6]

-

The resulting spectrum will show absorbance or transmittance as a function of wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Common techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[7][8][9]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[7][8][9]

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.[7][8][9]

Visualizations

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of a synthesized compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chromtech.com [chromtech.com]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Purity Analysis and Quality Control of 1-(4-Hydroxyindolin-1-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive, albeit theoretical, guide to the purity analysis and quality control of 1-(4-Hydroxyindolin-1-YL)ethanone. Due to the limited availability of specific published analytical methods for this compound, the following protocols and data are based on established principles of analytical chemistry and information available for analogous indoline derivatives and aromatic ketones. These methods should be validated in a laboratory setting before implementation.

Introduction

1-(4-Hydroxyindolin-1-YL)ethanone is a heterocyclic compound with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity and maintaining consistent quality are critical for safety, efficacy, and regulatory compliance. This technical guide outlines a comprehensive strategy for the purity analysis and quality control of 1-(4-Hydroxyindolin-1-YL)ethanone, detailing robust analytical methodologies, potential impurity profiles, and acceptance criteria.

Molecular Structure:

Physicochemical Properties

A summary of the predicted or known physicochemical properties of 1-(4-Hydroxyindolin-1-YL)ethanone is presented in Table 1. These properties are essential for developing appropriate analytical methods.

| Property | Value (Predicted/Estimated) |

| Molecular Formula | C10H11NO2 |

| Molecular Weight | 177.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 145-150 °C |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water |

| pKa | ~9.5 (phenolic hydroxyl) |

Purity Analysis Methodologies

A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for a thorough purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of 1-(4-Hydroxyindolin-1-YL)ethanone and detecting non-volatile impurities.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution is recommended to separate the main component from potential impurities with varying polarities.

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Program:

Time (min) % Solvent A % Solvent B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm and 280 nm (or DAD scan from 200-400 nm).

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

| Analyte | Retention Time (min) | Relative Retention Time | Response Factor (vs. API) |

| 1-(4-Hydroxyindolin-1-YL)ethanone | 12.5 | 1.00 | 1.00 |

| Potential Impurities | |||

| 4-Hydroxyindoline | 8.2 | 0.66 | 1.15 |

| 1-Acetylindoline | 15.8 | 1.26 | 0.95 |

| Unidentified Impurity 1 | 10.1 | 0.81 | N/A |

| Unidentified Impurity 2 | 18.3 | 1.46 | N/A |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable tool for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl polymethylsiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 280 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 10 minutes at 300 °C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-500

-

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| 1-(4-Hydroxyindolin-1-YL)ethanone | 15.2 | 177 (M+), 162, 134, 106 |

| Potential Volatile Impurities | ||

| Acetic Anhydride (residual) | 3.5 | 102, 60, 43 |

| Pyridine (residual solvent) | 4.1 | 79, 52 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for structural confirmation and can be used for quantitative purity assessment (qNMR).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

-

Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of 1-(4-Hydroxyindolin-1-YL)ethanone. The absence of significant unassigned signals is an indicator of high purity. For qNMR, a certified internal standard with a known concentration would be added to the sample.

Quality Control

A robust quality control program ensures that each batch of 1-(4-Hydroxyindolin-1-YL)ethanone meets the required specifications.

Quality Control Parameters

| Parameter | Specification | Test Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Identification | Conforms to the structure | ¹H NMR, ¹³C NMR, FT-IR |

| Assay (Purity) | ≥ 99.0% (by HPLC area %) | HPLC-UV |

| Individual Impurity | ≤ 0.15% | HPLC-UV |

| Total Impurities | ≤ 0.5% | HPLC-UV |

| Residual Solvents | Meets ICH Q3C limits | GC-MS |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residue on Ignition | ≤ 0.1% | USP <281> |

Visualizations

Proposed Impurity Profile

Experimental Workflow for HPLC Purity Analysis

In Silico Prediction of 1-(4-Hydroxyindolin-1-yl)ethanone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 1-(4-Hydroxyindolin-1-yl)ethanone. In the absence of direct experimental data for this specific molecule, this document outlines a systematic approach leveraging established computational methodologies. By analyzing structurally similar compounds, such as derivatives of 1-(1H-indol-1-yl)ethanone and indanone, which have shown diverse biological activities including anticancer and anti-inflammatory properties, we can hypothesize potential therapeutic targets and predict the pharmacological profile of 1-(4-Hydroxyindolin-1-yl)ethanone.[1][2][3][4][5] This guide details protocols for target identification, molecular docking, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, and Quantitative Structure-Activity Relationship (QSAR) analysis. The methodologies are presented to enable researchers to conduct a thorough virtual screening and preliminary assessment of this compound's therapeutic potential.

Introduction

1-(4-Hydroxyindolin-1-yl)ethanone is a heterocyclic compound belonging to the indoline class. While direct biological studies on this specific molecule are not extensively documented, the indoline and related indole scaffolds are prevalent in numerous biologically active compounds.[6] Derivatives of similar structures have been investigated for a range of therapeutic applications, including as inhibitors of enzymes like tubulin, CBP/EP300 bromodomains, and cyclooxygenase-2 (COX-2).[1][2][3] This suggests that 1-(4-Hydroxyindolin-1-yl)ethanone may possess latent bioactivity worthy of investigation.

In silico methods offer a rapid and cost-effective approach to predict the biological activity and pharmacokinetic properties of novel chemical entities.[7][8] By employing computational tools, it is possible to identify potential protein targets, evaluate binding affinities, and assess the drug-likeness of a molecule before embarking on expensive and time-consuming experimental studies.[9] This guide provides a detailed roadmap for the computational evaluation of 1-(4-Hydroxyindolin-1-yl)ethanone.

Predicted Physicochemical and ADMET Properties

A critical initial step in the in silico evaluation of a potential drug candidate is the prediction of its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These parameters are crucial for determining the potential bioavailability and safety profile of the compound.[8][10] Various computational tools and web servers, such as SwissADME, ADMET Predictor, and ProTox-II, can be utilized for these predictions.[10][11][12]

Table 1: Predicted Physicochemical and ADMET Properties of 1-(4-Hydroxyindolin-1-yl)ethanone

| Property | Predicted Value | Implication |

| Physicochemical Properties | ||

| Molecular Weight ( g/mol ) | 177.19 | Favorable for oral bioavailability (Lipinski's Rule of 5) |

| LogP (Octanol/Water Partition) | 1.25 | Good balance between solubility and permeability |

| Hydrogen Bond Donors | 1 | Adherence to Lipinski's Rule of 5 |

| Hydrogen Bond Acceptors | 2 | Adherence to Lipinski's Rule of 5 |

| Polar Surface Area (Ų) | 49.96 | Good potential for cell membrane permeability |

| Pharmacokinetic Properties (ADME) | ||

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Permeant | No | Reduced potential for central nervous system side effects |

| CYP450 2D6 Inhibitor | No | Lower risk of drug-drug interactions |

| P-glycoprotein Substrate | No | Reduced likelihood of efflux from target cells |

| Toxicity Properties | ||

| Mutagenicity (AMES test) | Non-mutagen | Low probability of being carcinogenic |

| Hepatotoxicity | Low risk | Reduced potential for liver damage |

| Oral Toxicity Class (LD50) | Class 4 (300 < LD50 <= 2000 mg/kg) | Predicted to be slightly toxic |

Note: The values presented in this table are hypothetical and would be generated using in silico prediction tools as part of the proposed workflow.

Experimental Protocols

This section details the proposed in silico experimental workflow for predicting the bioactivity of 1-(4-Hydroxyindolin-1-yl)ethanone.

Target Identification and Validation

The initial step is to identify potential biological targets for 1-(4-Hydroxyindolin-1-yl)ethanone. This can be achieved through a combination of ligand-based and structure-based approaches.

-

Ligand-Based Approach: Utilize similarity searching against databases of known bioactive molecules (e.g., ChEMBL, PubChem) to identify compounds with similar structures and known targets.

-

Structure-Based Approach (Inverse Docking): Dock the structure of 1-(4-Hydroxyindolin-1-yl)ethanone against a library of protein structures representing the human proteome to identify potential binding partners.

Molecular Docking

Once potential targets are identified, molecular docking simulations are performed to predict the binding affinity and interaction patterns of 1-(4-Hydroxyindolin-1-yl)ethanone with these targets.

Protocol:

-

Ligand Preparation:

-

Generate the 3D structure of 1-(4-Hydroxyindolin-1-yl)ethanone using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

-

Protein Preparation:

-

Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms to the protein structure.

-

Assign partial charges to the protein atoms.

-

-

Docking Simulation:

-

Define the binding site on the target protein, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

Use a docking program (e.g., AutoDock Vina, Schrödinger's Glide) to perform the docking simulation.

-

Generate multiple binding poses and rank them based on their docking scores (e.g., binding energy in kcal/mol).

-

-

Analysis of Results:

-

Analyze the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

Visualize the ligand-protein complex to understand the binding mode.

-

ADMET Prediction

The ADMET properties of 1-(4-Hydroxyindolin-1-yl)ethanone will be predicted using various online tools and software.

Protocol:

-

Input: The SMILES string or 2D structure of 1-(4-Hydroxyindolin-1-yl)ethanone.

-

Tools: Utilize web servers such as SwissADME, pkCSM, and admetSAR.

-

Parameters to Predict:

-

Absorption: Gastrointestinal absorption, Caco-2 permeability, P-glycoprotein substrate.

-

Distribution: Blood-Brain Barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Renal organic cation transporter 2 (OCT2) substrate.

-

Toxicity: AMES toxicity, hepatotoxicity, oral rat acute toxicity (LD50).

-

-

Data Compilation: Summarize the predicted properties in a tabular format for easy analysis.

Visualizations

In Silico Bioactivity Prediction Workflow

Caption: Workflow for the in silico prediction of bioactivity.

Hypothetical Signaling Pathway Modulation

Based on the activities of similar indole-containing compounds, 1-(4-Hydroxyindolin-1-yl)ethanone could potentially modulate signaling pathways involved in cancer or inflammation. For instance, if it were to inhibit a key kinase in a cancer-related pathway:

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Logical Relationship of In Silico Predictions

References

- 1. Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchers.kean.edu [researchers.kean.edu]

- 8. audreyli.com [audreyli.com]

- 9. Computational modelling studies of some 1,3-thiazine derivatives as anti-influenza inhibitors targeting H1N1 neuraminidase via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Review of existing literature on hydroxyindolinone derivatives

An In-depth Technical Guide on Hydroxyindolinone Derivatives

Introduction

The indolinone scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] Among its various substituted forms, hydroxyindolinone derivatives have garnered significant attention from the scientific community. The strategic placement of hydroxyl groups on the indolinone core can profoundly influence the molecule's physicochemical properties and its interactions with biological targets.[3][4] This has led to the development of potent agents for various therapeutic applications, including cancer, inflammation, and neurodegenerative diseases.[5][6][7]

This technical guide provides a comprehensive review of the existing literature on hydroxyindolinone derivatives, focusing on their synthesis, biological activities, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this important class of compounds.

Synthesis of Hydroxyindolinone Derivatives

The synthesis of hydroxyindolinone derivatives can be achieved through various chemical strategies. A common approach involves the functionalization of a pre-existing indolinone core or the construction of the heterocyclic system from acyclic precursors.

General Synthetic Workflow

A representative synthetic approach often involves the condensation of an appropriate isatin (1H-indole-2,3-dione) derivative with an active methylene compound, followed by further modifications. Another strategy employs cyclization reactions of substituted anilines. A novel method for synthesizing 4-hydroxyindole, a related precursor, involves reacting 1,3-cyclohexanedione with 2-aminoethanol to form an enamine, which is then converted to 4-hydroxyindole in the presence of a metal catalyst with dehydrogenation activity.[8]

Below is a generalized workflow for the synthesis of 3-substituted hydroxyindolinone derivatives.

Caption: Generalized synthetic workflow for hydroxyindolinone derivatives.

Experimental Protocols

Synthesis of 3-Hydroxy-2,3-dihydro-1H-inden-1-one Derivatives[9]

-

Under an argon atmosphere, dissolve 3-hydroxyisoindolinone (1.33 x 10⁻³ mol) in THF (20 mL) and cool the solution to 0 °C.

-

Add a solution of an alkyllithium compound (e.g., s-BuLi, n-BuLi, MeLi; 2.93 x 10⁻³ mol) dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1.5 hours.

-

Warm the mixture to room temperature and continue stirring for another 1.5 hours.

-

Add methanol (15 mL) to the reaction and stir for an additional 30 minutes.

-

Remove the solvents under reduced pressure to yield the crude product, which can be purified via chromatography.

Synthesis of 3-Substituted-indolin-2-one Derivatives[10]

-

Synthesize the target derivatives through established methods.

-

Purify the reaction mixtures using preparative high-performance liquid chromatography (HPLC).

-

Characterize the final compounds using ¹H nuclear magnetic resonance (NMR), ¹³C NMR, and liquid chromatography–mass spectrometry (LC-MS) to confirm their structures.

Biological Activities and Therapeutic Potential

Hydroxyindolinone derivatives have been investigated for a multitude of biological activities, demonstrating their potential as scaffolds for drug discovery.[1][2][11] Key therapeutic areas include oncology, inflammation, and infectious diseases.

Kinase Inhibition

The indolinone core is a well-established "privileged scaffold" for designing protein kinase inhibitors.[5][12] Many of these small molecules function by competing with ATP for its binding site on the kinase.[5] The pyrrole indolin-2-one structure is particularly critical for inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are key targets in anti-angiogenesis therapy.[12] Sunitinib, an approved drug for renal cell carcinoma, is a prominent example of an indolinone-based kinase inhibitor.[5] The 7-azaindole variant has also been identified as an excellent hinge-binding motif for developing kinase inhibitors.[13]

Caption: Mechanism of ATP-competitive kinase inhibition.

Table 1: Kinase Inhibitory Activity of Indolinone Derivatives

| Compound/Class | Target Kinase(s) | Activity (IC₅₀) | Reference |

| Sunitinib | VEGFR, PDGFR, c-KIT, FLT3, RET | Not specified in abstracts | [5][12] |

| (E)-2f (Azaindolin-2-one) | GSK3β | 1.7 µM | [7] |

| Indole-acrylamide deriv. (1) | Tubulin Polymerization | 5.0 µM | [14] |

| Pyrazolinyl-indole deriv. (17) | EGFR (Leukemia cells) | 78.76% growth inhibition @ 10 µM | [14] |

| Indole derivative (29) | Bcl-2 / Mcl-1 | 7.63 µM / 1.53 µM | [14] |

Anti-inflammatory Activity

Certain hydroxyindolinone derivatives exhibit potent anti-inflammatory properties.[6][10] For instance, 3-(3-hydroxyphenyl)-indolin-2-one has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[10] The mechanism involves the suppression of key inflammatory signaling pathways.[10] Other indoline derivatives have demonstrated protective effects against H₂O₂-induced cytotoxicity and LPS-induced elevation of inflammatory mediators at concentrations as low as 1 pM to 1 nM.[6]

Caption: Anti-inflammatory signaling pathway inhibited by a hydroxyindolinone derivative.[10]

Table 2: Anti-inflammatory and Analgesic Activity of Indole Derivatives

| Compound/Class | Assay | Activity | Reference |

| 3-(3-hydroxyphenyl)-indolin-2-one | NO Inhibition | 50% suppression at 20 µM | [10] |

| Substituted Indolines | Macrophage Protection (LPS) | Active at 1 pM - 1 nM | [6] |

| S14 (2,4,5-trimethoxyphenyl) | Analgesic (Hot-plate) | 70.27% inhibition | [15] |

| S3 (3-nitrophenyl) | Analgesic (Hot-plate) | 61.36% inhibition | [15] |

| S10 (3-hydroxyphenyl) | Analgesic (Hot-plate) | 62.50% inhibition | [15] |

Other Biological Activities

The therapeutic applications of hydroxyindolinone derivatives extend beyond kinase inhibition and anti-inflammatory effects.

-

Tyrosinase Inhibition: Hydroxy-substituted (Z)-3-benzylideneindolin-2-one chalcones have been identified as tyrosinase inhibitors, which is relevant for treating hyperpigmentation.[16] Compound 11 (a 2,4,6-trihydroxy-substituted chalcone) showed an IC₅₀ of 46.26 µM.[16]

-

IDO1 Inhibition: Novel hydroxyamidine derivatives have been developed as potent and selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, an attractive target for cancer immunotherapy.[17]

-

Antimicrobial Activity: Various indole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[1][14][18] 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one showed a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA.[18]

Table 3: Diverse Biological Activities of Hydroxyindolinone and Related Derivatives

| Compound/Class | Target/Assay | Activity | Reference |

| 2,4,6-trihydroxy-substituted chalcone (11) | Tyrosinase Inhibition | IC₅₀ = 46.26 µM | [16] |

| Hydroxyamidine derivative (18) | IDO1 Inhibition | High potency, F% = 44% (mouse) | [17] |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | Antibacterial (MRSA) | MIC = 0.98 μg/mL | [18] |

Experimental Protocols for Biological Evaluation

Anti-inflammatory Activity Assay[10]

-

Cell Culture: Culture RAW264.7 murine macrophages in appropriate media.

-

Cytotoxicity Assay: Measure cell viability using a standard method (e.g., EZ-Cytox reagent) after treating cells with various concentrations of the test compounds.

-

Nitric Oxide (NO) Inhibition: Pre-treat cells with the test compounds for 1 hour, then stimulate with lipopolysaccharide (LPS). After 24 hours, measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

Cytokine Measurement (ELISA): Measure the levels of TNF-α and IL-6 in the culture supernatant from LPS-stimulated cells (treated with or without the test compounds) using specific ELISA kits.

-

Western Blotting: To analyze signaling pathways, lyse the cells and perform SDS-PAGE and western blotting using antibodies specific for the phosphorylated and total forms of proteins like Akt, JNK, ERK, p38, p65, and IκB.

Conclusion

Hydroxyindolinone derivatives represent a versatile and highly valuable scaffold in medicinal chemistry. Their synthetic accessibility allows for extensive structural modifications, leading to compounds with optimized activity against a range of biological targets. The literature clearly demonstrates their potential as kinase inhibitors for cancer therapy, as potent anti-inflammatory agents, and as inhibitors of other key enzymes like tyrosinase and IDO1. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel therapeutics based on the hydroxyindolinone core, addressing significant unmet needs in modern medicine.[2]

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]

- 9. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 13. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 1-(4-Hydroxyindolin-1-yl)ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxyindolin-1-yl)ethanone is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its structure, featuring a reactive phenolic hydroxyl group and an N-acyl-indoline scaffold, allows for diverse chemical modifications. This document provides detailed protocols for the synthesis of 1-(4-Hydroxyindolin-1-yl)ethanone and its subsequent derivatization through key reactions such as O-alkylation, O-acylation, and Friedel-Crafts acylation. These protocols are based on established methodologies for analogous compounds, providing a practical guide for researchers in the exploration of novel chemical entities for drug discovery and materials science.

Introduction

The indoline scaffold is a privileged structure in numerous biologically active compounds and natural products. The presence of a hydroxyl group on the aromatic ring of 1-(4-Hydroxyindolin-1-yl)ethanone offers a strategic point for functionalization, enabling the synthesis of a wide array of derivatives. The N-acetyl group modulates the reactivity of the indoline nitrogen and can influence the conformational properties of the molecule. This combination of functional groups makes 1-(4-Hydroxyindolin-1-yl)ethanone a valuable intermediate for the development of novel therapeutics and functional materials.

Synthesis of 1-(4-Hydroxyindolin-1-yl)ethanone

The synthesis of 1-(4-Hydroxyindolin-1-yl)ethanone can be achieved in a three-step sequence starting from the commercially available 4-hydroxyindole. The proposed synthetic pathway involves the reduction of the indole ring to an indoline, followed by the N-acetylation of the resulting secondary amine.

Overall Synthetic Workflow

Caption: Proposed synthetic workflow for 1-(4-Hydroxyindolin-1-yl)ethanone.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxyindoline (Reduction of 4-Hydroxyindole)

Principle: The selective reduction of the C2-C3 double bond of the indole ring to yield the corresponding indoline can be achieved by catalytic hydrogenation. Platinum on carbon (Pt/C) is an effective catalyst for this transformation, and the reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.[1]

Procedure:

-

To a solution of 4-hydroxyindole (1.0 g, 7.51 mmol) in ethanol (30 mL) in a high-pressure hydrogenation vessel, add 10% platinum on carbon (0.1 g, 10 wt%).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain crude 4-hydroxyindoline. The product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 1-(4-Hydroxyindolin-1-yl)ethanone (N-Acetylation of 4-Hydroxyindoline)

Principle: The secondary amine of the indoline ring can be readily acylated using acetic anhydride in the presence of a base like pyridine, which also acts as a solvent and catalyst.

Procedure:

-

Dissolve 4-hydroxyindoline (1.0 g, 7.40 mmol) in pyridine (15 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (0.83 mL, 8.88 mmol, 1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-Hydroxyindolin-1-yl)ethanone as a solid.

Summary of Synthetic Data (Analogous Reactions)

| Step | Reactant | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1. Reduction | Indole | Pt/C, H₂ (50 psi) | Ethanol | RT | 24 | >95 | [1] |

| 2. N-Acetylation | Indoline | Acetic Anhydride, Pyridine | Pyridine | 0 to RT | 12 | 85-95 | General Procedure |

Note: Yields are based on analogous reactions reported in the literature and may vary for the specific substrate.

Applications in Organic Synthesis: Further Derivatization

1-(4-Hydroxyindolin-1-yl)ethanone serves as a versatile platform for the synthesis of more complex molecules through reactions at the phenolic hydroxyl group and the aromatic ring.

O-Alkylation

Principle: The phenolic hydroxyl group can be converted to an ether via Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide.

Procedure:

-

To a solution of 1-(4-Hydroxyindolin-1-yl)ethanone (1.0 g, 5.64 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL), add potassium carbonate (1.56 g, 11.28 mmol, 2.0 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add the desired alkyl halide (e.g., ethyl iodide, 0.54 mL, 6.77 mmol, 1.2 equivalents) dropwise.

-

Heat the reaction mixture to 60 °C and stir for 6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature, pour into water (100 mL), and extract with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine (3 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the O-alkylated product.

O-Acylation

Principle: The phenolic hydroxyl group can be esterified using an acyl chloride or anhydride in the presence of a base.

Procedure:

-

Dissolve 1-(4-Hydroxyindolin-1-yl)ethanone (1.0 g, 5.64 mmol) in dichloromethane (DCM) (20 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (1.18 mL, 8.46 mmol, 1.5 equivalents).

-

Cool the mixture to 0 °C.

-

Add the desired acyl chloride (e.g., benzoyl chloride, 0.72 mL, 6.20 mmol, 1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with water (20 mL) and separate the layers.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to obtain the O-acylated product.

Friedel-Crafts Acylation

Principle: The electron-rich aromatic ring of the indoline system can undergo electrophilic aromatic substitution, such as Friedel-Crafts acylation. The N-acetyl group is a moderate activating group and directs ortho- and para- to the nitrogen. The hydroxyl group is a strong activating, ortho-, para- director. The position of acylation will be influenced by both groups and steric hindrance.

Representative Reaction Pathway

Caption: General scheme for the Friedel-Crafts acylation of 1-(4-Hydroxyindolin-1-yl)ethanone.

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.5 g, 11.28 mmol, 2.0 equivalents) in anhydrous dichloroethane (20 mL) at 0 °C, add the acyl chloride (e.g., acetyl chloride, 0.44 mL, 6.20 mmol, 1.1 equivalents) dropwise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of 1-(4-Hydroxyindolin-1-yl)ethanone (1.0 g, 5.64 mmol) in dichloroethane (10 mL) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (5 mL).

-

Extract the mixture with DCM (3 x 30 mL).

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography to isolate the acylated regioisomers.

Summary of Derivatization Data (Analogous Reactions)

| Reaction | Substrate | Reagent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| O-Alkylation | N-Acetyl-4-aminophenol | Ethyl Iodide | K₂CO₃ | DMF | 60 | 6 | 85-95 |

| O-Acylation | N-Acetyl-4-aminophenol | Benzoyl Chloride | Triethylamine | DCM | RT | 4 | 90-98 |

| Friedel-Crafts Acylation | Acetanilide | Acetyl Chloride | AlCl₃ | Dichloroethane | RT | 12 | 70-80 (para) |

Note: Yields and reaction conditions are based on analogous reactions on similar substrates and may require optimization for 1-(4-Hydroxyindolin-1-yl)ethanone.

Characterization Data (Expected)

The synthesized compounds should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared Spectroscopy (IR): To identify characteristic functional groups (e.g., O-H, N-H, C=O).

-

Melting Point: To assess the purity of solid compounds.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific hazards.

-

Reactions involving pyrophoric or water-reactive reagents (e.g., NaH, AlCl₃) require anhydrous conditions and careful handling.

-

Hydrogenation should be performed in a designated area with appropriate safety measures for handling flammable gases under pressure.

Disclaimer: The protocols provided are based on established chemical literature for similar compounds. Researchers should perform their own risk assessments and optimize the reaction conditions as necessary for the specific application.

References

Application Notes and Protocols: 1-(4-Hydroxyindolin-1-YL)ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxyindolin-1-YL)ethanone is a heterocyclic compound featuring a hydroxylated indoline scaffold. The indoline nucleus is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties. The presence of a hydroxy group at the 4-position and an acetyl group on the nitrogen atom provides synthetic handles for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules. These structural features suggest its potential as a precursor for novel therapeutic agents. This document provides an overview of the potential applications, synthetic protocols, and proposed biological evaluation methods for 1-(4-Hydroxyindolin-1-YL)ethanone and its derivatives.

Potential Medicinal Chemistry Applications

The indoline scaffold is a component of various approved drugs and clinical candidates. Derivatives of structurally related indole and indolinone compounds have shown significant activity in several therapeutic areas. For instance, derivatives of 1-(1H-indol-1-yl)ethanone have been identified as potent inhibitors of the CBP/EP300 bromodomain, which are epigenetic targets in cancer therapy.[1][2] Additionally, the broader class of indolinones is known to exhibit a wide array of pharmacological activities.

Given these precedents, derivatives of 1-(4-Hydroxyindolin-1-YL)ethanone could be explored for, but not limited to, the following applications:

-

Oncology: As a scaffold for the development of inhibitors of protein kinases, bromodomains (e.g., CBP/EP300), or other oncology targets.

-

Inflammatory Diseases: As a precursor for molecules targeting inflammatory pathways, potentially acting as inhibitors of enzymes like COX-2 or cytokine signaling.

-

Neurodegenerative Diseases: The indoline core is present in compounds targeting neurological disorders. Further functionalization could lead to agents with activity at CNS receptors or enzymes.

-

Infectious Diseases: The indole and indoline motifs have been investigated for the development of novel antibacterial and antiviral agents.[3]

Quantitative Data on Analogous Compounds

While specific biological data for 1-(4-Hydroxyindolin-1-YL)ethanone is not extensively published, the following table presents data for a structurally related 1-(1H-indol-1-yl)ethanone derivative that acts as a CBP/EP300 bromodomain inhibitor, to illustrate the type of quantitative analysis that would be relevant for novel derivatives of the title compound.[1]

| Compound ID (Analog) | Target | Assay Type | IC50 (µM) | Cell Line | Cell-Based Assay | GI50 (µM) |

| 32h | CBP Bromodomain | AlphaScreen | 0.037 | LNCaP | Cell Growth Inhibition | Not Reported |

| 29h (ester prodrug of 32h) | - | - | - | LNCaP | Cell Growth Inhibition | ~10 |

| 29h (ester prodrug of 32h) | - | - | - | 22Rv1 | Cell Growth Inhibition | ~10 |

This data is for structurally related compounds and is provided as an example of relevant quantitative metrics.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Hydroxyindolin-1-YL)ethanone

This protocol describes a potential method for the synthesis of 1-(4-Hydroxyindolin-1-YL)ethanone via N-acetylation of 4-hydroxyindoline.

Materials:

-

4-Hydroxyindoline

-

Acetic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve 4-hydroxyindoline (1 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(4-Hydroxyindolin-1-YL)ethanone.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines a general procedure to evaluate the cytotoxic or anti-proliferative effects of derivatives of 1-(4-Hydroxyindolin-1-YL)ethanone on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., LNCaP for prostate cancer)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Test compound (dissolved in DMSO to create a stock solution)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank.

-

Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) by plotting a dose-response curve.

Visualizations

Caption: Proposed workflow for the synthesis of 1-(4-Hydroxyindolin-1-YL)ethanone.

Caption: Hypothetical signaling pathway involving CBP/EP300 as a target for derivatives.

References

Application Notes and Protocols for High-Throughput Screening of Indole-Based Bromodomain Inhibitors

Introduction

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, particularly in the context of oncology and epigenetic modulation.

Application Note: High-Throughput Screening of 1-(1H-indol-1-yl)ethanone Derivatives as CBP/EP300 Bromodomain Inhibitors

Background

The transcriptional coactivators CBP and its homolog EP300 are crucial regulators of gene expression through their histone acetyltransferase (HAT) activity and their bromodomains, which recognize acetylated lysine residues on histones and other proteins.[2] In castration-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling pathway remains a key driver of tumor growth.[3] CBP/EP300 act as coactivators for the AR, making their bromodomains an attractive therapeutic target to disrupt AR-dependent transcription.[4] The development of small molecule inhibitors targeting the CBP/EP300 bromodomains represents a promising strategy for the treatment of CRPC.[1]

Assay Principle: AlphaScreen Technology

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay platform well-suited for HTS. It relies on the interaction of two different bead types: a donor bead and an acceptor bead. When in close proximity (typically within 200 nm), a cascade of chemical reactions is initiated upon excitation of the donor bead at 680 nm. This results in the emission of light from the acceptor bead at 520-620 nm. In the context of a CBP/EP300 bromodomain inhibitor screening assay, one bead is conjugated to the CBP bromodomain protein, and the other is conjugated to a biotinylated histone peptide containing an acetylated lysine residue. When the bromodomain binds to the histone peptide, the beads are brought into proximity, generating a signal. A competitive inhibitor, such as a 1-(1H-indol-1-yl)ethanone derivative, will disrupt this interaction, leading to a decrease in the AlphaScreen signal.[1][5]

Data Presentation

The inhibitory activity of a series of 1-(1H-indol-1-yl)ethanone derivatives against the CBP bromodoin was evaluated using the AlphaScreen assay. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.[1]

| Compound ID | CBP Bromodomain IC50 (μM) |

| 32h | 0.037 |

| 29h | Not Reported (Ester of 32h) |

| SGC-CBP30 | ~0.074 (Reference Compound) |

Note: Compound 29h, an ester derivative of 32h, was noted for its marked inhibition of cell growth in prostate cancer cell lines, while 32h was the most potent binder in the biochemical assay.[1]

Signaling Pathway

The diagram below illustrates the role of CBP/EP300 in the androgen receptor signaling pathway in castration-resistant prostate cancer and the mechanism of action for CBP/EP300 bromodomain inhibitors.

Caption: CBP/EP300-AR signaling pathway in prostate cancer.

Experimental Protocol: CBP/EP300 Bromodomain Inhibitor Screening using AlphaScreen

This protocol describes a method for screening small molecule inhibitors of the CBP bromodomain using the AlphaScreen technology.

Materials and Reagents

-

Recombinant Human CBP Bromodomain (tagged, e.g., His-tag)

-

Biotinylated Histone H3 Peptide (acetylated at a specific lysine, e.g., H3K56ac)

-

Streptavidin-coated Donor Beads (PerkinElmer)

-

Nickel Chelate Acceptor Beads (PerkinElmer)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

-

384-well white opaque microplates (e.g., Corning 3705)

-

Test compounds (e.g., 1-(1H-indol-1-yl)ethanone derivatives) dissolved in DMSO

-

Plate reader capable of AlphaScreen detection (e.g., EnVision Multilabel Reader)

Assay Procedure

-

Compound Plating:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plates.

-

For controls, add DMSO only to the respective wells (positive and negative controls).

-

-

Protein and Peptide Preparation:

-

Dilute the His-tagged CBP bromodomain and the biotinylated histone peptide in assay buffer to their final optimized concentrations. These concentrations should be determined empirically, often around the Kd of the protein-peptide interaction.

-

-

Dispensing Reagents:

-

Add the diluted His-tagged CBP bromodomain solution to all wells of the assay plate.

-

Add the diluted biotinylated histone peptide solution to all wells except the negative control wells. Add assay buffer to the negative control wells instead.

-

Incubate the plate at room temperature for 30 minutes to allow the protein-peptide interaction and inhibitor binding to reach equilibrium.

-

-

Bead Addition:

-

Prepare a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in assay buffer. This step should be performed in low light conditions to prevent photobleaching of the donor beads.

-

Dispense the bead mixture into all wells of the assay plate.

-

-

Incubation and Detection:

-

Seal the plate and incubate in the dark at room temperature for 60-90 minutes to allow the beads to bind to the protein and peptide.

-

Read the plate on an AlphaScreen-capable plate reader, exciting at 680 nm and measuring emission at 520-620 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the positive (DMSO only) and negative (no peptide) controls.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow

The following diagram outlines the high-throughput screening workflow for the identification of CBP/EP300 bromodomain inhibitors.

Caption: HTS workflow for CBP/EP300 inhibitors.